5-bromo-2-fluoro-N-prop-2-enylbenzamide
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRVDYMXUZWINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzene Ring
5-Bromo-2-Fluoro-N-Methyl-Benzamide (6c)
- Structure : Differs by replacing the allyl group with a methyl group.
- Synthesis : Prepared via T3P-mediated coupling of 5-bromo-2-fluorobenzoic acid with methanamine .
- Lower molecular weight (239.06 g/mol) and simpler structure may limit binding specificity in biological systems.
Propyl 5-Bromo-2-Chlorobenzamide
- Structure : Chlorine replaces fluorine at position 2; propyl substituent instead of allyl.
- Physicochemical Properties: Molecular formula: C₁₀H₁₁BrClNO; molecular weight: 276.56 g/mol . Chlorine’s lower electronegativity (vs. fluorine) reduces electron withdrawal, altering reactivity in nucleophilic substitution or cross-coupling reactions.
Variations in the Amide Substituent
5-Bromo-2-Fluoro-N-(4-Methylcyclohexyl)Benzamide
- Structure : Bulky 4-methylcyclohexyl group replaces allyl.
- Molecular Weight : 314.19 g/mol (vs. 258.09 g/mol for the target compound) .
- Implications: Increased steric hindrance may reduce metabolic degradation but limit membrane permeability.
5-Bromo-N-(3-Ethynylphenyl)-2-Fluorobenzamide
Hybrid Structures with Additional Functional Groups
5-Bromo-2-Methyl-N-[2-(Prop-2-Enoylamino)Ethyl]Benzamide
- Structure : Methyl at position 2 and a propenamide-linked ethyl group.
- Molecular Formula : C₁₃H₁₅BrN₂O₂ ; molecular weight: 311.17 g/mol .
- Comparison :
- Methyl substituent increases lipophilicity, while the propenamide moiety adds hydrogen-bonding capacity.
- More complex structure may improve target affinity but complicate synthesis.
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| 5-Bromo-2-fluoro-N-prop-2-enylbenzamide | C₁₀H₉BrFNO | 258.09 | Allyl, Br, F | Balanced steric/electronic profile |
| 5-Bromo-2-fluoro-N-methyl-benzamide | C₈H₇BrFNO | 239.06 | Methyl, Br, F | High solubility, simple synthesis |
| Propyl 5-bromo-2-chlorobenzamide | C₁₀H₁₁BrClNO | 276.56 | Propyl, Br, Cl | Enhanced lipophilicity |
| 5-Bromo-2-fluoro-N-(4-methylcyclohexyl)benzamide | C₁₄H₁₇BrFNO | 314.19 | Cyclohexyl, Br, F | Chirality, metabolic stability |
Q & A
Q. How do substituents on the benzamide ring affect the compound’s physicochemical properties?
- Methodological Answer : Substituents alter logP (lipophilicity) and pKa. Bromine increases molecular weight (≥250 g/mol) and melting point (mp >150°C). Use HPLC-derived Abraham descriptors to model solubility in biorelevant media .
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